

3,4-Dichloro-2(5H)-furanone CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dichloro-2(5H)-furanone

Cat. No.: B1614942

[Get Quote](#)

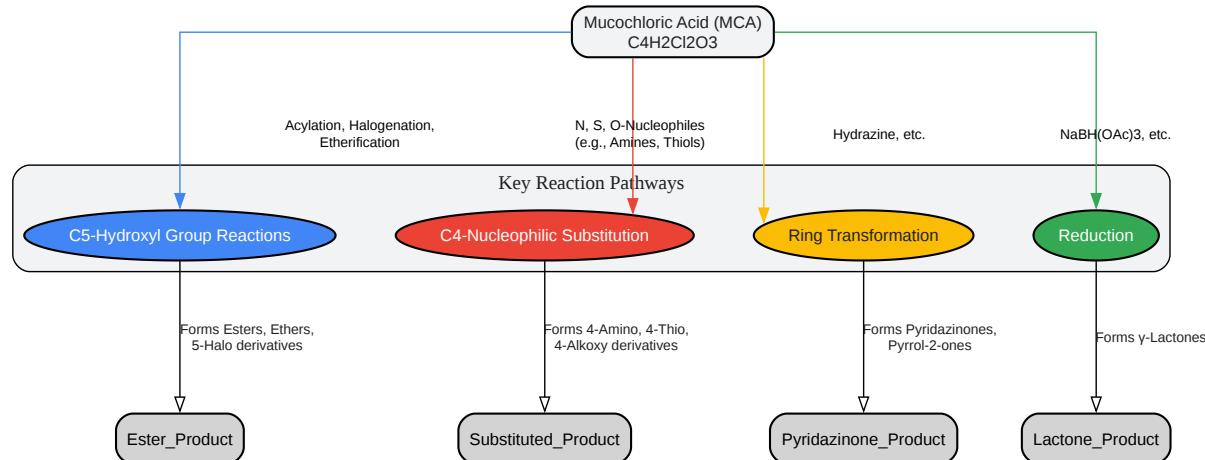
An In-Depth Technical Guide to Mucochloric Acid: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of 3,4-dichloro-5-hydroxy-2(5H)-furanone, a highly versatile and reactive compound commonly known as mucochloric acid (MCA). While often referred to by the shorthand "**3,4-dichloro-2(5H)-furanone**," the vast majority of scientific literature, research, and applications focus on the 5-hydroxy derivative. This document will primarily detail the properties and chemistry of mucochloric acid, acknowledging its less-studied counterpart, to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Compound Identification and Core Properties

A critical first step in any research endeavor is the unambiguous identification of the chemical entity. Mucochloric acid's structure, featuring a lactone ring, two vinyl chlorides, and a hemiacetal hydroxyl group, makes it a potent and multifunctional synthetic building block. Below is a comparative summary of its properties against its non-hydroxylated analog.

Property	3,4-Dichloro-5-hydroxy- 2(5H)-furanone (Mucochloric Acid)	3,4-Dichloro-2(5H)-furanone
CAS Number	87-56-9, 766-40-5[1][2]	62674-12-8[3]
Molecular Formula	C ₄ H ₂ Cl ₂ O ₃ [2]	C ₄ H ₂ Cl ₂ O ₂ [3]
Molecular Weight	168.96 g/mol [2][4]	152.96 g/mol [3]
Appearance	White to light yellow powder or crystals	Not specified
Melting Point	124.0 to 128.0 °C[1]	Not specified
Solubility	Soluble in hot water[1]	Not specified
Synonyms	Mucochloric Acid (MCA), Mucochloric Acid Lactone	-


Synthesis of Mucochloric Acid

The accessibility of mucochloric acid is key to its widespread use. A prevalent and effective method for its synthesis involves the oxidation of furfural. This process is typically achieved using reagents like manganese dioxide in the presence of hydrochloric acid, affording MCA in good yields.[5] Alternative strategies, such as the oxidation of 3,4-dichlorofuran or 3,4-dichloro-2-furoic acid with concentrated nitric acid, have also been reported, though yields may be lower.[5]

The Landscape of Chemical Reactivity

The synthetic utility of mucochloric acid stems from its multiple reactive centers. The interplay between the electron-withdrawing chlorine atoms, the conjugated carbonyl system, and the labile hydroxyl group allows for a diverse range of chemical transformations.[5][6][7]

The primary sites of reactivity on the mucochloric acid molecule are the C5 hydroxyl group and the C4 chlorine atom, which is susceptible to nucleophilic substitution. The choice of nucleophile and reaction conditions dictates the regioselectivity of the reaction.

[Click to download full resolution via product page](#)

Caption: Key reactive sites and transformation pathways of Mucochloric Acid (MCA).

Reactions at the 5-Hydroxyl Group

The hydroxyl group at the C5 position behaves like a typical alcohol, readily undergoing:

- Esterification and Acylation: MCA reacts with acyl chlorides or anhydrides in the presence of a base.^{[5][7]} Alkyl chloroformates are also effective, forming carbonate intermediates that are themselves excellent leaving groups for subsequent substitutions.^{[6][8]}
- Halogenation: The hydroxyl group can be replaced by a halogen. For instance, treatment with thionyl chloride and a zinc chloride catalyst yields 3,4,5-trichloro-2(5H)-furanone.^[5]

Nucleophilic Substitution

The vinyl chloride at the C4 position is particularly susceptible to nucleophilic attack, especially under basic conditions.

- N-Nucleophiles: Amines readily displace the C4-chloro group. This reaction is fundamental for creating libraries of 5-amino derivatives for biological screening.[\[6\]](#)
- S-Nucleophiles: Mercaptans and thiols, such as 2-mercaptoethanol or glutathione, react with MCA.[\[5\]](#)[\[7\]](#) The regioselectivity (substitution at C3, C4, or C5) can be controlled by the reaction conditions. For example, acidic conditions can favor substitution at C5, while basic conditions favor C4.[\[5\]](#)[\[7\]](#)
- O-Nucleophiles: Phenols and other alcohols can act as nucleophiles, typically substituting at the C5 position after activation of the hydroxyl group.[\[5\]](#)[\[7\]](#)

Ring Transformations

The furanone core can be converted into other heterocyclic systems. A notable example is the reaction with hydrazine derivatives, which, at elevated temperatures in acidic solutions, transforms the furanone ring into a 4,5-dihalogeno-3(2H)-pyridazinone structure.[\[7\]](#)

Reduction

The carbonyl group of the furanone ring can be reduced using agents like sodium triacetoxyborohydride to form γ -lactones, which are valuable intermediates in pharmaceutical synthesis.[\[5\]](#)

Applications in Drug Discovery and Organic Synthesis

The rich chemistry of mucochloric acid makes it a valuable scaffold in medicinal chemistry and a versatile building block for complex molecule synthesis.

- Pharmacophore: The 2(5H)-furanone ring is a structural motif found in numerous natural products with diverse biological activities.[\[5\]](#)[\[6\]](#)[\[7\]](#) Derivatives of MCA are explored for their potential as therapeutic agents.

- Anticancer and Cytotoxic Activity: Various derivatives have demonstrated significant cytotoxicity against cancer cell lines. For example, 5-butoxy-**3,4-dichloro-2(5H)-furanone** is cytotoxic to murine colon cancer cells.[6] Further modifications, such as the introduction of an oxirane ring, have produced derivatives with nanomolar cytotoxicity.[6][9]
- Antimicrobial and Biofilm Inhibition: MCA derivatives have been shown to inhibit the growth of bacteria like *Salmonella typhimurium* and prevent biofilm formation by *Bacillus subtilis*.[5][7][10]

Experimental Protocol: Synthesis of 3,4-dichloro-5-(ω -hydroxyalkylamino)-2(5H)-furanone

This protocol is an example of a common two-step transformation involving activation of the C5-hydroxyl group followed by nucleophilic substitution by an amino alcohol.

Step 1: Activation of Mucochloric Acid

- Dissolve 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane).
- Add a non-nucleophilic base, such as diisopropylethylamine (Hünig's base) (1.1 equiv.).
- Cool the mixture in an ice bath and add methyl chloroformate (1.1 equiv.) dropwise.
- Allow the reaction to stir at room temperature while monitoring its progress by Thin Layer Chromatography (TLC).
- Upon completion, the intermediate, 5-methoxycarbonyloxy-**3,4-dichloro-2(5H)-furanone**, can be used directly or purified.

Step 2: Nucleophilic Substitution

- To the solution containing the activated intermediate, add the desired amino alcohol (e.g., 2-aminoethanol) (1.2 equiv.).
- Stir the reaction mixture at room temperature for several hours to overnight.[6] Monitor the reaction by TLC until the starting material is consumed.

- Upon completion, evaporate the solvent under reduced pressure.
- Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexane as the eluent, to yield the desired 5-(ω -hydroxyalkylamino) derivative.[\[6\]](#)

Safety and Handling

Mucochloric acid and its derivatives must be handled with appropriate safety precautions. It is classified as toxic and corrosive.

- Pictograms:
 - GHS06 (Skull and Crossbones)
 - GHS05 (Corrosion)
 - GHS08 (Health Hazard)
- Hazard Statements:
 - H301: Toxic if swallowed.[\[11\]](#)
 - H314: Causes severe skin burns and eye damage.[\[11\]](#)
 - H341: Suspected of causing genetic defects.[\[11\]](#)
- Precautionary Measures:
 - P260: Do not breathe dust/fume/gas/mist/vapors/spray.[\[11\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[11\]](#)[\[12\]](#)
 - P301+P316: IF SWALLOWED: Get emergency medical help immediately.[\[11\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[11\]](#)[\[12\]](#)

- Always handle this compound in a well-ventilated fume hood and use all prescribed personal protective equipment (PPE).[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | CAS#:87-56-9 | Chemsoc [chemsoc.com]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | C4H2Cl2O3 | CID 91487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [3,4-Dichloro-2(5H)-furanone CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1614942#3-4-dichloro-2-5h-furanone-cas-number-and-properties\]](https://www.benchchem.com/product/b1614942#3-4-dichloro-2-5h-furanone-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com